

Application Notes and Protocols for 1-Tetradecyl-sn-glycero-3-phosphocholine

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Compound of Interest

Compound Name: **1-Tetradecyl-sn-glycero-3-phosphocholine**

Cat. No.: **B1255613**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C14 or LPC(O-14:0/0:0), is a synthetic lysophospholipid that plays a significant role in various biological processes. As an analog of lysophosphatidylcholine (LPC), it is implicated in cell signaling, inflammation, and as a precursor in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator. Its amphipathic nature, possessing both a hydrophilic phosphocholine headgroup and a hydrophobic tetradecyl chain, necessitates careful handling and solubilization to ensure its stability and activity in aqueous solutions for experimental use. These application notes provide a detailed protocol for the solubilization of lyophilized **1-Tetradecyl-sn-glycero-3-phosphocholine** to achieve a stable, homogenous solution suitable for a range of research applications.

Physicochemical and Solubility Data

For consistent and reproducible experimental results, it is crucial to understand the physicochemical properties of **1-Tetradecyl-sn-glycero-3-phosphocholine**. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Weight	453.6 g/mol	[1]
Physical Form	Lyophilized Powder	General Product Information
Solubility in PBS (pH 7.2)	Approx. 2 mg/mL	[2]
Critical Micelle Concentration (CMC)	0.043 - 0.090 mM	[3]
Storage of Lyophilized Powder	-20°C	[2]
Storage of Aqueous Solution	Recommended for use within one day	[2]

Experimental Protocol: Solubilization of 1-Tetradecyl-sn-glycero-3-phosphocholine

This protocol outlines the steps for reconstituting lyophilized **1-Tetradecyl-sn-glycero-3-phosphocholine** to prepare a stock solution in an aqueous buffer.

Materials:

- **1-Tetradecyl-sn-glycero-3-phosphocholine** (lyophilized powder)
- Sterile, pyrogen-free aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)
- Sterile, conical-bottom glass or polypropylene vials
- Vortex mixer
- Water bath or heating block (optional)
- Pipettes and sterile pipette tips

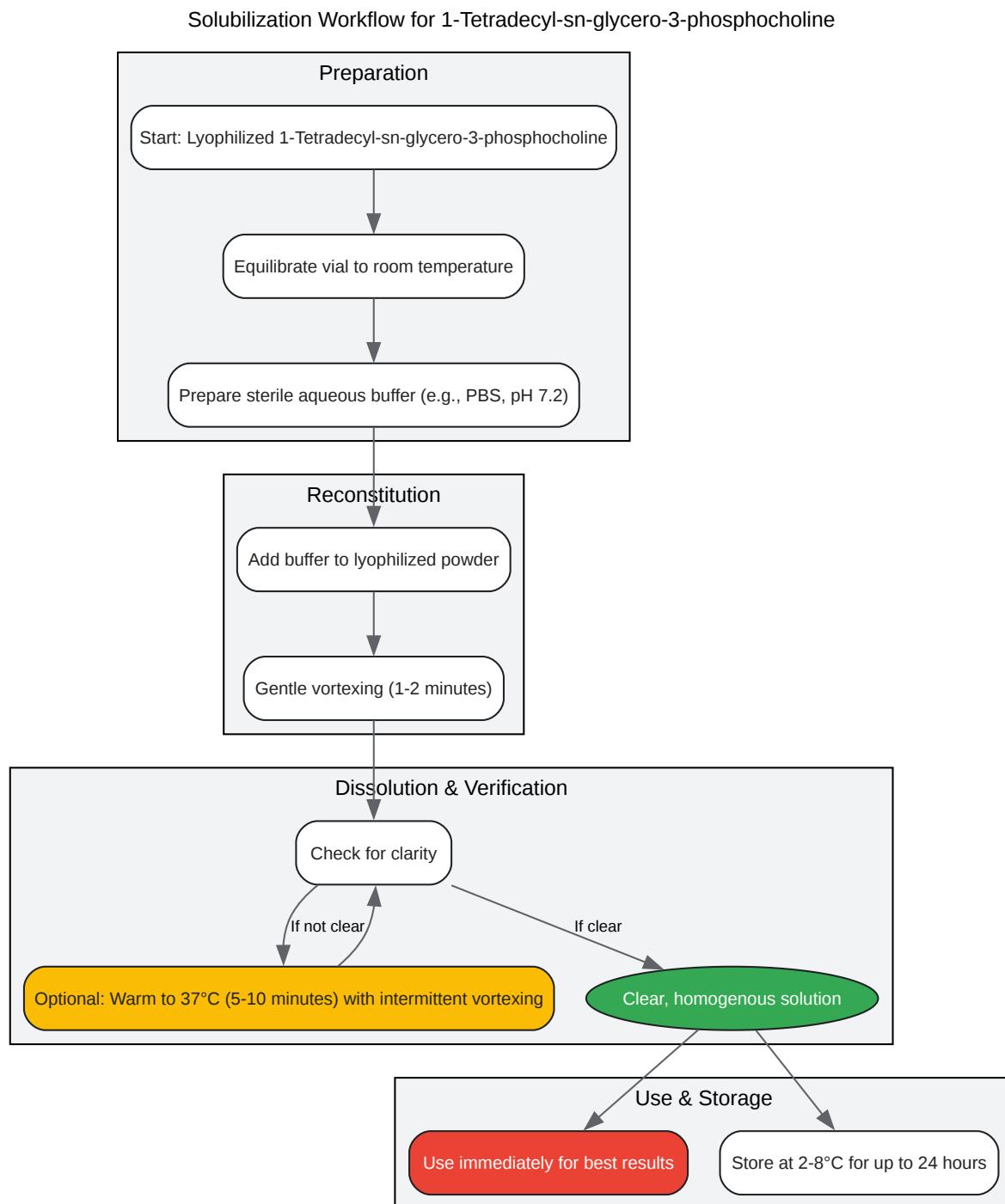
Procedure:

- Equilibration: Before opening, allow the vial of lyophilized **1-Tetradecyl-sn-glycero-3-phosphocholine** to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability and weighing of the compound.
- Preparation of Buffer: Ensure the chosen aqueous buffer is at room temperature and has been filtered through a 0.22 μm filter to ensure sterility.
- Reconstitution: a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Carefully open the vial and add the desired volume of the aqueous buffer to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of buffer to 1 mg of the compound. It is recommended to start with a concentration at or below the stated solubility of 2 mg/mL in PBS.
- Dissolution: a. Cap the vial tightly and gently vortex for 1-2 minutes. Avoid vigorous shaking to minimize foaming. b. Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to the next step.
- Warming (Optional): For concentrations approaching the solubility limit, gentle warming can aid in dissolution. Place the vial in a water bath or on a heating block set to 37°C for 5-10 minutes. Intermittently, gently vortex the vial. Do not overheat, as this may degrade the lipid.
- Final Assessment: After the dissolution steps, the solution should be clear and free of any visible particulates.
- Use and Storage: It is highly recommended to use the freshly prepared aqueous solution on the same day for optimal results.^[2] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to prepare aliquots of the stock solution in an organic solvent (e.g., ethanol) and store at -20°C. Before use in aqueous systems, the organic solvent should be evaporated under a stream of nitrogen, and the lipid film reconstituted in the desired buffer as described above.

Visualization of Methodologies

Solubilization Workflow:

The following diagram illustrates the key steps in the solubilization protocol for **1-Tetradecyl-sn-glycero-3-phosphocholine**.



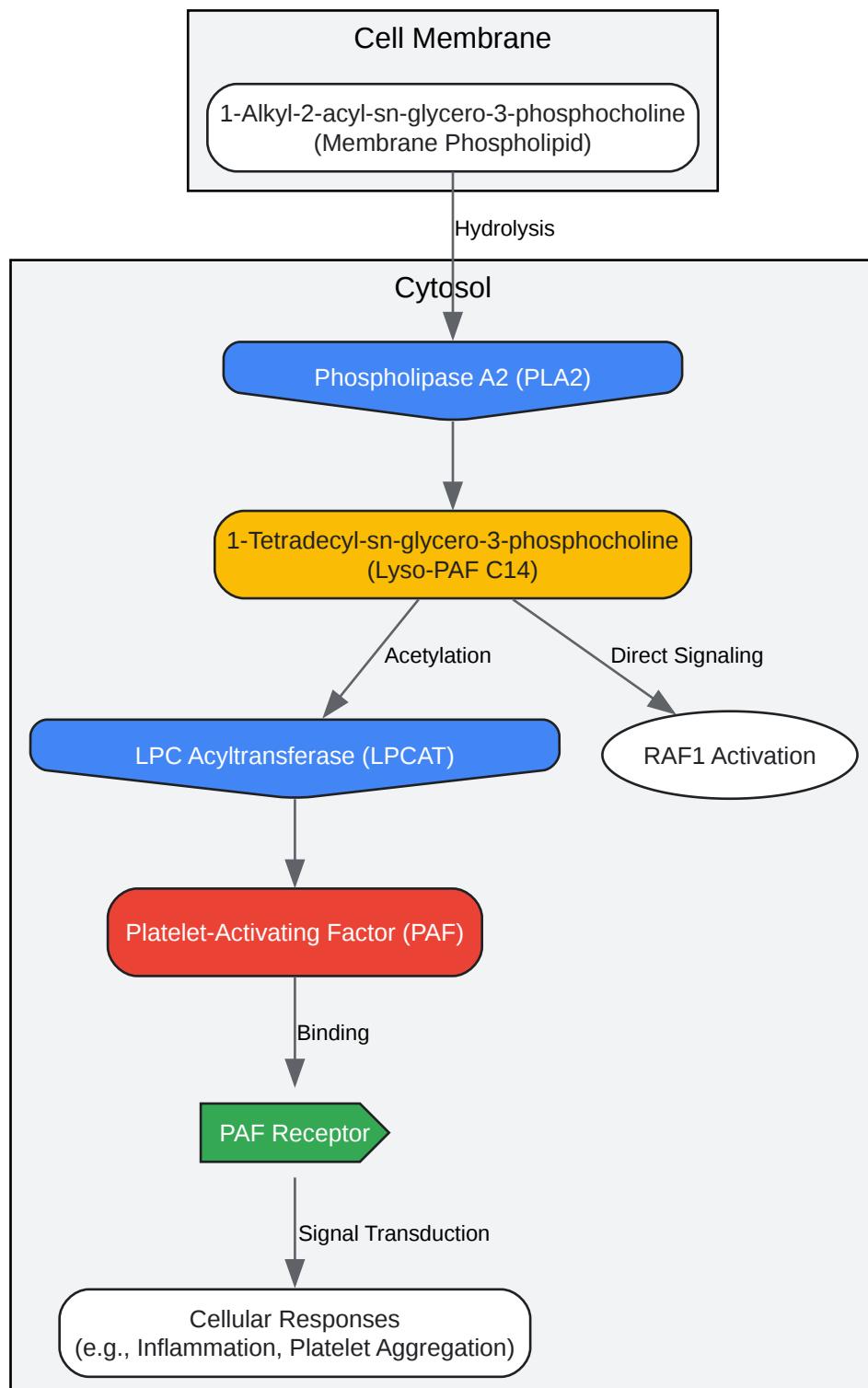
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Caption: Workflow for the solubilization of lyophilized **1-Tetradecyl-sn-glycero-3-phosphocholine**.

Signaling Pathway Involvement:

1-Tetradecyl-sn-glycero-3-phosphocholine is a key intermediate in the metabolism of Platelet-Activating Factor (PAF) and is also recognized to have its own signaling capabilities. The diagram below outlines its position in these pathways.

Metabolic and Signaling Role of 1-Tetradecyl-sn-glycero-3-phosphocholine

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Caption: Role of **1-Tetradecyl-sn-glycero-3-phosphocholine** in PAF metabolism and cell signaling.

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